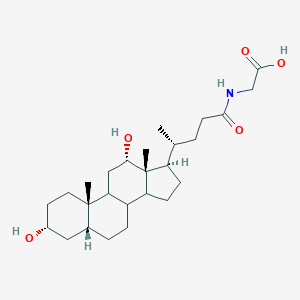

甘氨脱氧胆酸

描述

甘胆脱氧胆酸是一种胆汁酸,由脱氧胆酸与甘氨酸结合而成。它是胆汁的重要组成部分,在小肠中脂肪的消化和吸收中起着至关重要的作用。 甘胆脱氧胆酸作为一种去污剂,使脂肪溶解以利于吸收,自身也参与了这一过程 .

科学研究应用

甘胆脱氧胆酸有几种科学研究应用,包括:

化学: 它被用作模型化合物来研究胆汁酸化学和反应。

生物学: 它在研究生物系统中胆汁酸的代谢和功能方面发挥作用。

医学: 它用于与肝病、胆固醇代谢和胃肠道疾病相关的研究。

工业: 它用于药物制剂和生化试剂 .

作用机制

甘胆脱氧胆酸通过作为去污剂使脂肪溶解以利于小肠吸收,从而发挥其作用。它激活特定的受体,例如武田G蛋白偶联受体5和法尼醇X受体,它们在脂类、葡萄糖和能量代谢中起作用。 这些受体促进内分泌作用的成纤维细胞生长因子19的产生,从而调节胆汁酸的合成和代谢 .

与相似化合物的比较

相似化合物

脱氧胆酸: 甘胆脱氧胆酸的母体化合物。

甘胆石胆酸: 另一种与甘氨酸结合的胆汁酸,但来自石胆酸。

甘胆熊去氧胆酸: 一种与甘氨酸结合的胆汁酸,来自熊去氧胆酸 .

独特性

甘胆脱氧胆酸因其与甘氨酸的特定结合以及在脂肪代谢和吸收中的作用而独一无二。 它激活特定受体和调节代谢途径的能力使其区别于其他胆汁酸 .

生化分析

Biochemical Properties

Glycodeoxycholic acid is involved in various biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It can induce hepatocyte necrosis and autophagy in patients with obstructive cholestasis .

Cellular Effects

Glycodeoxycholic acid has significant effects on various types of cells and cellular processes. For instance, it can induce hepatocyte necrosis and autophagy in patients with obstructive cholestasis . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of glycodeoxycholic acid involves its interaction with various biomolecules. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It can induce hepatocyte necrosis and autophagy, which suggests that it may interact with cellular structures and enzymes involved in these processes .

Temporal Effects in Laboratory Settings

In a study, glycodeoxycholic acid was administered orally at 10 mg/kg/day over 30 days in healthy lean men. The study found that glycodeoxycholic acid increased postprandial total bile acid and FGF19 concentrations while suppressing those of the primary bile acids chenodeoxycholic acid and cholic acid .

Dosage Effects in Animal Models

In an experimental macaque model, glycodeoxycholic acid injections were administered in an escalating manner at specific time points . The study found that glycodeoxycholic acid had significant effects on the animals, suggesting that the effects of the product vary with different dosages.

Metabolic Pathways

Glycodeoxycholic acid is involved in the metabolic pathway of bile acid synthesis. It is formed in the liver by conjugation of deoxycholate with glycine . It plays a vital role in the control of lipid, glucose, and energy metabolism by activating Takeda G protein-coupled receptor 5 and Farnesoid X receptor .

Transport and Distribution

Glycodeoxycholic acid is transported and distributed within cells and tissues as part of its role in the digestion and absorption of dietary fats. It acts as a detergent to solubilize fats for absorption and is itself absorbed .

Subcellular Localization

The subcellular localization of glycodeoxycholic acid is primarily in the liver where it is synthesized. It is then transported to the gallbladder and released into the intestines during digestion . Its activity and function are closely tied to its localization within these specific compartments and organelles.

准备方法

合成路线和反应条件

甘胆脱氧胆酸可以通过脱氧胆酸与甘氨酸的结合合成。反应通常涉及脱氧胆酸羧基的活化,然后在温和条件下与甘氨酸反应。 该过程可能涉及使用碳二亚胺等偶联剂来促进酰胺键的形成 .

工业生产方法

在工业环境中,甘胆脱氧胆酸是通过类似的结合过程生产的,但规模更大。生产涉及从胆汁中提取脱氧胆酸,然后将其与甘氨酸进行化学结合。 反应条件经过优化,以确保最终产物的产率和纯度高 .

化学反应分析

反应类型

甘胆脱氧胆酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的胆汁酸衍生物。

还原: 还原反应可以改变其羟基。

取代: 取代反应可以发生在羟基或羧基上.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化锂铝等还原剂。

取代: 卤代烷烃或酰氯等试剂可用于取代反应.

主要产物

相似化合物的比较

Similar Compounds

Deoxycholic acid: The parent compound from which glycodeoxycholic acid is derived.

Glycochenodeoxycholic acid: Another bile acid conjugated with glycine, but derived from chenodeoxycholic acid.

Glycoursodeoxycholic acid: A bile acid conjugated with glycine, derived from ursodeoxycholic acid .

Uniqueness

Glycodeoxycholic acid is unique due to its specific conjugation with glycine and its role in the metabolism and absorption of fats. Its ability to activate specific receptors and regulate metabolic pathways distinguishes it from other bile acids .

属性

CAS 编号 |

360-65-6 |

|---|---|

分子式 |

C26H43NO5 |

分子量 |

449.6 g/mol |

IUPAC 名称 |

2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |

InChI |

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15?,16?,17?,18?,19?,20?,21?,22?,25-,26+/m0/s1 |

InChI 键 |

WVULKSPCQVQLCU-KGKQKDBXSA-N |

SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

手性 SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C |

规范 SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

外观 |

Powder |

物理描述 |

Solid |

Pictograms |

Irritant |

溶解度 |

0.0027 mg/mL |

同义词 |

Acid, Glycodeoxycholic Deoxycholate, Glycine Deoxycholylglycine Glycine Deoxycholate Glycodeoxycholate Glycodeoxycholic Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

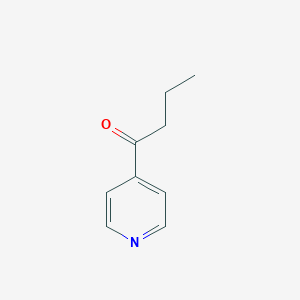

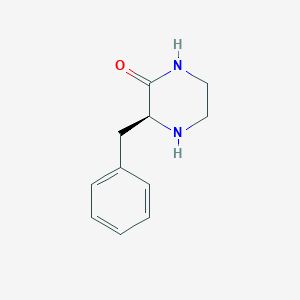

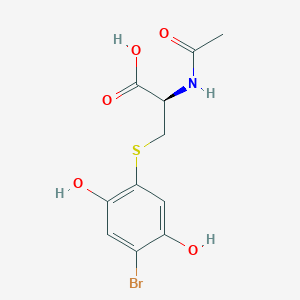

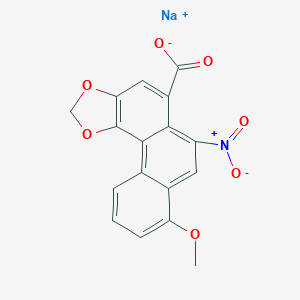

Feasible Synthetic Routes

ANone: The provided research papers primarily focus on the physiological and metabolic aspects of GCDCA. Addressing aspects like SHE regulations, comprehensive PK/PD profiling, detailed toxicological studies, and other related areas necessitates further research and analysis.

- Gastroenterology: Understanding GCDCA's role in digestion and its impact on gut health. [, , , ]

- Endocrinology: Investigating the relationship between GCDCA, glucose metabolism, and conditions like gestational diabetes mellitus. []

- Pharmacology: Exploring GCDCA as a potential biomarker for drug interactions involving hepatic transporters. [, ]

- Microbiology: Examining the interplay between GCDCA and the gut microbiota, and its implications for host health. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)